Pentoxazone

Übersicht

Beschreibung

Pentoxazone is an oxazolidinone-type herbicide primarily used in rice paddies to control a variety of weeds. It was synthesized at the Sagami Chemical Research Institute and developed by KAKEN Pharmaceutical Co., Ltd. In 1997, it was registered as an agrochemical in Japan. This compound is effective against annual weeds such as barnyard grass, Lindernia, and Monocholia, and also shows efficacy against perennial weeds like Eleocharis kuroguwai .

Vorbereitungsmethoden

Pentoxazone is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring. The synthetic route typically involves the reaction of 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline with isopropylidene malonate under specific conditions to form the desired oxazolidinone structure . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high efficiency and safety .

Analyse Chemischer Reaktionen

Pentoxazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents like sodium borohydride are often used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Weed Control in Rice Cultivation

- Target Weeds : Pentoxazone is particularly effective against barnyard grass (Echinochloa crus-galli), Lindernia spp., and Monochoria spp., which are prevalent in rice paddies .

- Formulations : It is available in various formulations, including pre-emergence and post-emergence applications. The herbicide can be applied before or after rice transplantation, making it versatile for different planting methods .

Efficacy and Safety

- Residual Efficacy : this compound demonstrates high residual efficacy, particularly on weeds resistant to sulfonylurea herbicides. This characteristic is crucial for maintaining crop yields by ensuring effective weed management throughout the growing season .

- Environmental Impact : With low water solubility and high soil absorbability, this compound minimizes the risk of leaching into groundwater, making it a safer option for aquatic ecosystems . Its low toxicity profile further supports its use in environmentally sensitive areas .

Case Studies

Case Study 1: Efficacy Trials in Japan

A series of field trials conducted in Japan evaluated the effectiveness of this compound against resistant weed populations. Results indicated that this compound significantly reduced weed biomass compared to untreated controls, demonstrating its potential as a primary herbicide in rice production systems .

Case Study 2: Comparative Studies with Other Herbicides

Research comparing this compound with other herbicides revealed that it provided superior control over specific resistant weed species. In mixed formulations with other active ingredients like cyclosulfamuron, this compound enhanced overall herbicidal efficacy while reducing the likelihood of resistance development among target weeds .

Comparative Data Table

| Characteristic | This compound | Other Common Herbicides |

|---|---|---|

| Chemical Class | Oxazolidinedione | Various (e.g., Glyphosate) |

| Target Weeds | Barnyard grass, Lindernia spp. | Broad-spectrum |

| Application Method | Pre-emergence/Post-emergence | Pre-emergence/Post-emergence |

| Residual Activity | High | Variable |

| Environmental Safety | Low risk of groundwater contamination | Varies widely |

| Toxicity to Non-targets | Low | Varies widely |

Wirkmechanismus

Pentoxazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the biosynthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and ultimately plant death. The molecular targets include the PPO enzyme, and the pathway involves the disruption of the tetrapyrrole biosynthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Pentoxazone is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

Oxadiazon: Another herbicide that inhibits PPO but has a different chemical structure.

Flumioxazin: A PPO inhibitor with a broader spectrum of activity but higher toxicity.

Oxyfluorfen: Similar mode of action but used in different crops and with different environmental profiles.

This compound stands out due to its high efficacy, low toxicity, and environmental safety, making it a preferred choice for weed control in rice paddies.

Biologische Aktivität

Pentoxazone, an oxazolidinedione-type herbicide, has been primarily developed for use in rice paddies. Registered in Japan since 1997, it effectively targets various annual and perennial weeds, including Lindernia and Monocholia, which are resistant to other herbicides like sulfonylureas. Its unique properties, including low water solubility and high soil absorbability, contribute to its environmental safety profile, making it a preferred choice for rice cultivation.

This compound operates by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme involved in the biosynthesis of chlorophyll and heme. This inhibition disrupts cellular processes, leading to cell membrane damage and ultimately plant death. The compound's effectiveness is particularly noted against resistant weed species, making it a valuable tool in integrated weed management strategies.

Microbial Metabolism

Research indicates that this compound undergoes rapid degradation in various soil types through microbial activity. A study involving four different Japanese agricultural soils demonstrated that soil microorganisms significantly contribute to the herbicide's breakdown. The degradation profiles were consistent across these soils, highlighting the role of microbial communities in mitigating potential environmental impacts of this compound .

| Soil Type | Degradation Rate | Microbial Activity |

|---|---|---|

| Upland Soil | Rapid | High |

| Flooded Soil | Moderate | Lower |

Impact on Non-target Species

This compound's application has been shown to have indirect effects on non-target aquatic organisms. A mesocosm experiment revealed that while this compound effectively reduced weed populations, it also impacted the abundance of predatory insects in rice paddies. This highlights the need for careful consideration of ecological interactions when utilizing herbicides .

Long-term Ecological Studies

Longitudinal studies have assessed the cumulative effects of this compound on predator species within rice ecosystems. These studies indicate that while initial applications may control target weeds effectively, they can lead to shifts in predator-prey dynamics over time, potentially resulting in secondary pest outbreaks due to reduced natural predation .

Human and Environmental Toxicity

This compound is characterized by low toxicity to humans and animals. Toxicological assessments have shown minimal acute effects at recommended application rates. Furthermore, its environmental fate suggests low mobility in groundwater systems due to its high soil affinity .

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >5000 mg/kg (oral) |

| Environmental Fate | Low groundwater mobility |

| Eco-toxicity | Low impact on non-target species at recommended rates |

Regulatory Status

This compound is approved for use as a herbicide under strict regulatory frameworks in various countries. Its safety profile has been evaluated by multiple agencies, confirming its suitability for agricultural use with minimal risk to human health and the environment.

Eigenschaften

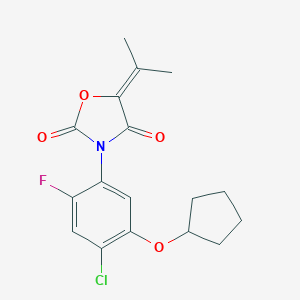

IUPAC Name |

3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO4/c1-9(2)15-16(21)20(17(22)24-15)13-8-14(11(18)7-12(13)19)23-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPKLLLUDLHCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057933 | |

| Record name | Pentoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110956-75-7 | |

| Record name | Pentoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110956-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110956757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Oxazolidinedione, 3-[4-chloro-5-(cyclopentyloxy)-2-fluorophenyl]-5-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LW0PP7NLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.